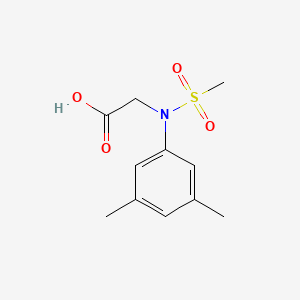
N-(3,5-Dimethylphenyl)-N-(methylsulfonyl)glycine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,5-Dimethylphenyl)-N-(methylsulfonyl)glycine is a useful research compound. Its molecular formula is C11H15NO4S and its molecular weight is 257.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(3,5-Dimethylphenyl)-N-(methylsulfonyl)glycine, an amino acid derivative, has garnered attention for its diverse biological activities. This compound is recognized for its potential therapeutic applications due to its immunomodulatory, anti-inflammatory, antioxidant, and anti-cancer properties. Below is a comprehensive overview of its biological activity, supported by data tables and research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₁H₁₅NO₄S
- Molecular Weight : 257.31 g/mol
- CAS Number : 1182670-54-8
Biological Functions
This compound has been identified as a metabolite of glycine and is present in various foods such as beans and grains. Its biological functions include:
- Energy Production : Plays a role in enhancing cellular energy metabolism.
- Immune System Support : Enhances immune responses in both animal models and human studies.
- Cellular Repair : Involved in processes that promote cellular repair mechanisms.
The biological activity of this compound is attributed to several mechanisms:
- Immunomodulation : It modulates immune responses, potentially benefiting individuals with compromised immune systems.
- Antioxidant Activity : Reduces oxidative stress by scavenging free radicals.
- Anti-inflammatory Effects : Inhibits pro-inflammatory cytokines, contributing to its anti-inflammatory properties .
Case Studies and Clinical Trials
- Immunomodulatory Effects : A study demonstrated that supplementation with this compound significantly improved immune function markers in athletes undergoing intense training regimens.
- Cancer Research : In vitro studies indicated that this compound exhibited cytotoxic effects on various cancer cell lines, suggesting potential as an adjunct therapy in cancer treatment .
- Oxidative Stress Reduction : Animal studies revealed that administration of this compound led to reduced markers of oxidative stress in models of chronic inflammation.
Data Table: Summary of Biological Activities
Toxicity and Safety
Research indicates that this compound is generally well-tolerated with minimal reported side effects at recommended dosages. However, further studies are necessary to assess long-term safety and potential interactions with other medications .
Current State of Research
The current research landscape suggests several promising applications for this compound:
- Therapeutic Agent : Potential use in treating autoimmune diseases and enhancing recovery in post-surgical patients.
- Agricultural Applications : Investigated as a plant growth regulator or livestock feed additive.
- Industrial Chemistry : Explored for its role as a chemical intermediate in the synthesis of other compounds .
Future Directions
Future research should focus on:
特性
IUPAC Name |
2-(3,5-dimethyl-N-methylsulfonylanilino)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4S/c1-8-4-9(2)6-10(5-8)12(7-11(13)14)17(3,15)16/h4-6H,7H2,1-3H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQUXVZYPPBRNBL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N(CC(=O)O)S(=O)(=O)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101235568 |
Source


|
| Record name | N-(3,5-Dimethylphenyl)-N-(methylsulfonyl)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101235568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
353502-16-6 |
Source


|
| Record name | N-(3,5-Dimethylphenyl)-N-(methylsulfonyl)glycine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=353502-16-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(3,5-Dimethylphenyl)-N-(methylsulfonyl)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101235568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














